molecular formula C18H29N3O2 B2534811 1,3-Di-tert-butyl-5-nitro-5-phenyl-1,3-diazinane CAS No. 300397-67-5

1,3-Di-tert-butyl-5-nitro-5-phenyl-1,3-diazinane

Cat. No.: B2534811
CAS No.: 300397-67-5
M. Wt: 319.449
InChI Key: XWIOOOAOFOVNMK-UHFFFAOYSA-N
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Description

1,3-Di-tert-butyl-5-nitro-5-phenyl-1,3-diazinane is an organic compound characterized by its unique structural features. It belongs to the class of diazinanes, which are six-membered heterocyclic compounds containing two nitrogen atoms. The presence of tert-butyl groups and a nitro group attached to the diazinane ring imparts distinct chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di-tert-butyl-5-nitro-5-phenyl-1,3-diazinane typically involves multi-step organic reactions. One common method includes the reaction of tert-butylamine with phenyl isocyanate to form an intermediate, which is then subjected to nitration using nitric acid to introduce the nitro group. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the handling of reactive chemicals and the potential hazards associated with nitration reactions.

Chemical Reactions Analysis

Types of Reactions

1,3-Di-tert-butyl-5-nitro-5-phenyl-1,3-diazinane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted diazinane derivatives with different functional groups.

Scientific Research Applications

1,3-Di-tert-butyl-5-nitro-5-phenyl-1,3-diazinane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Di-tert-butyl-5-nitro-5-phenyl-1,3-diazinane involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the diazinane ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Di-tert-butyl-5-nitro-5-methyl-1,3-diazinane
  • 1,3-Di-tert-butyl-5-nitro-5-ethyl-1,3-diazinane
  • 1,3-Di-tert-butyl-5-nitro-5-propyl-1,3-diazinane

Uniqueness

1,3-Di-tert-butyl-5-nitro-5-phenyl-1,3-diazinane is unique due to the presence of the phenyl group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs

Properties

IUPAC Name

1,3-ditert-butyl-5-nitro-5-phenyl-1,3-diazinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-16(2,3)19-12-18(21(22)23,15-10-8-7-9-11-15)13-20(14-19)17(4,5)6/h7-11H,12-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIOOOAOFOVNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CN(C1)C(C)(C)C)(C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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